Molecular Architecture and Physicochemical Profiling of 3-(Butan-2-yloxy)aniline Hydrochloride: A Technical Whitepaper
Molecular Architecture and Physicochemical Profiling of 3-(Butan-2-yloxy)aniline Hydrochloride: A Technical Whitepaper
Executive Summary
3-(Butan-2-yloxy)aniline hydrochloride is a highly versatile, stereochemically active building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and liquid crystalline materials. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions, providing a deep-dive into the causality behind its chemical behavior, electronic properties, and handling protocols. By understanding the push-pull electronic dynamics and the robust hydrogen-bonded lattice of its salt form, researchers can optimize downstream coupling reactions and formulation stability.
Structural Elucidation & Bonding Mechanics
Core Molecular Framework and Stereochemistry
The molecular architecture of 3-(butan-2-yloxy)aniline hydrochloride consists of a central aromatic benzene core substituted at the 1- and 3-positions (meta relationship).
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The Ether Linkage: The 3-position is occupied by a sec-butoxy group (-O-CH(CH3)(CH2CH3)). The C2 carbon of the butane chain is a chiral center, meaning the bulk material exists as a racemate (an equimolar mixture of R and S enantiomers) unless synthesized stereospecifically.
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The Ammonium Moiety: The 1-position is occupied by a protonated primary amine (-NH3+), paired with a chloride counterion (Cl-).
Electronic Causality: The Free Base vs. The Hydrochloride Salt
Understanding the reactivity of this compound requires analyzing the drastic electronic shift that occurs upon salt formation.
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Free Base State: In 3-(butan-2-yloxy)aniline, both the -NH2 and the -OR groups are strongly electron-donating via resonance (+M effect). The lone pairs on the nitrogen and oxygen atoms delocalize into the aromatic π -system, making the ring highly nucleophilic and susceptible to rapid oxidation (darkening over time).
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Hydrochloride Salt State: Upon protonation to form the hydrochloride salt, the nitrogen atom becomes strictly sp3 hybridized and adopts a tetrahedral geometry. The loss of the available lone pair entirely eliminates the +M effect. Instead, the positively charged -NH3+ group exerts a powerful inductive electron-withdrawing effect (-I). This electronic "push-pull" dichotomy stabilizes the molecule against oxidative degradation, which is the primary causality for storing and handling this building block as a hydrochloride salt[1].
Crystal Lattice and Hydrogen Bonding
In the solid state, aniline hydrochlorides do not exist as isolated molecules; they form robust ionic lattices driven by intermolecular forces. Crystallographic studies on analogous substituted aniline hydrochlorides demonstrate that the structures are heavily stabilized by N-H···Cl hydrogen bonds, with N+···Cl- distances typically ranging from 3.05 to 3.25 Å[2]. These strong hydrogen bonds restrict intramolecular movement and lock the molecules into highly ordered packing modes (such as cross-antiparallel or cubane-like motifs), which directly contributes to the high melting point and thermal stability of the salt[3].
Physicochemical Data Summary
The following table summarizes the critical physicochemical parameters required for stoichiometric calculations and formulation planning.
| Physicochemical Property | Value |
| Compound Name | 3-(Butan-2-yloxy)aniline hydrochloride |
| CAS Registry Number (Salt) | 1803590-91-1[1] |
| CAS Registry Number (Free Base) | 65382-94-7[4] |
| Molecular Formula | C10H16ClNO |
| Molecular Weight (Salt) | 201.70 g/mol [1] |
| Molecular Weight (Free Base) | 165.23 g/mol [4] |
| Hydrogen Bond Donors | 3 (from -NH3+) |
| Hydrogen Bond Acceptors | 2 (Ether Oxygen, Chloride Ion) |
| Physical State | Solid (Crystalline Powder) |
Experimental Workflows: Synthesis & Structural Validation
To ensure high scientific integrity, the protocols below are designed as self-validating systems . Every step includes a physical or analytical checkpoint to confirm causality and reaction success.
Step-by-Step Synthesis Protocol
Objective: Synthesize 3-(butan-2-yloxy)aniline hydrochloride from 3-nitrophenol.
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Step 1: Williamson Etherification.
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Procedure: Dissolve 1.0 eq of 3-nitrophenol and 1.5 eq of anhydrous K2CO3 in dimethylformamide (DMF). Add 1.2 eq of 2-bromobutane and heat to 80°C for 8 hours.
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Causality: Why start with the nitro derivative instead of the aniline? If the free aniline were used, the basic conditions and alkyl halide would cause competitive N-alkylation. Masking the amine as a nitro group ensures strict chemoselectivity at the oxygen atom[5].
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Step 2: Catalytic Hydrogenation.
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Procedure: Isolate the intermediate and dissolve in absolute ethanol. Add 10% Pd/C catalyst (0.05 eq) and stir under an H2 atmosphere (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite to yield the free base.
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Step 3: Salt Formation.
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Procedure: Dissolve the crude free base in anhydrous diethyl ether. Slowly bubble dry HCl gas (or add 2.0 M HCl in diethyl ether) at 0°C.
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Self-Validation: The immediate precipitation of a white crystalline solid serves as a self-validating checkpoint. The ionic salt is completely insoluble in the non-polar ether, driving the equilibrium to completion and leaving unreacted organic impurities in the mother liquor.
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Synthetic pathway of 3-(butan-2-yloxy)aniline hydrochloride.
Analytical Validation Protocol
To confirm the structural integrity and the success of the protonation, the following analytical workflow must be executed.
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Nuclear Magnetic Resonance (NMR):
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Procedure: Dissolve 10 mg of the final salt in DMSO- d6 . Acquire 1H and 13C spectra.
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Causality & Validation: The transformation from free base to salt is validated by a massive downfield shift of the aromatic protons. The conversion of the electron-donating -NH2 to the electron-withdrawing -NH3+ deshields the ring. Furthermore, a broad integration of 3 protons will appear at ~10.0 ppm, confirming the presence of the -NH3+ group hydrogen-bonding with the DMSO solvent.
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X-Ray Crystallography:
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Procedure: Grow single crystals via slow evaporation from an ethanol/water mixture at 4°C.
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Validation: Solved structures will definitively map the N-H···Cl hydrogen bond lengths and confirm the racemic disorder at the C2 position of the sec-butoxy chain[2].
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Self-validating analytical workflow for structural confirmation.
Implications in Drug Development
In medicinal chemistry, the sec-butoxy group is frequently utilized to modulate the lipophilicity (LogP) of a drug candidate without drastically increasing its molecular weight. The branching at the chiral C2 position introduces steric hindrance that can favorably disrupt planar π -stacking, thereby increasing the aqueous solubility of the final API compared to straight-chain (n-butoxy) analogs. Handling this precursor as a hydrochloride salt ensures batch-to-batch reproducibility, prevents auto-oxidation during storage, and allows for precise stoichiometric control during subsequent amide coupling or Buchwald-Hartwig cross-coupling reactions.
References
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Title: Hydrogen-bonded cubanes in the crystal structure of 2,6-di(Pri)aniline hydrochloride and their inorganic analogues Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Overview on developed synthesis procedures of coumarin heterocycles Source: SciSpace URL: [Link]
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Title: Halogen Bond-Driven Aggregation-Induced Emission Skeleton: N-(3-(Phenylamino)allylidene) Aniline Hydrochloride Source: ACS Publications URL: [Link]
Sources
- 1. 222356 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Hydrogen-bonded cubanes in the crystal structure of 2,6-di(Pri)aniline hydrochloride and their inorganic analogues [M2+(2,6-di(Pri)C6H5N2−)]4 (M = Sn, Pb) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-(butan-2-yloxy)aniline CAS#: [m.chemicalbook.com]
- 5. scispace.com [scispace.com]
